
1,1-Diethoxy-3,5,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3,5,5-trimethylhexane is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is a colorless liquid with a distinctive odor and is known for its high combustion value . This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Preparation Methods
The synthesis of 1,1-Diethoxy-3,5,5-trimethylhexane typically involves organic synthesis routes. One common method is the reaction of 3,5,5-trimethylhexanal with ethanol in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,1-Diethoxy-3,5,5-trimethylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,1-Diethoxy-3,5,5-trimethylhexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used as a solvent, surfactant, and in the production of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3,5,5-trimethylhexane involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the specific application .
Comparison with Similar Compounds
1,1-Diethoxy-3,5,5-trimethylhexane can be compared with similar compounds such as:
3,5,5-Trimethylhexanal: A precursor in its synthesis.
1,1-Diethoxy-3,3,3-trimethylhexane: A structurally similar compound with different properties.
1,1-Diethoxy-2,2-dimethylpropane: Another ether with distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications .
Properties
CAS No. |
86198-35-8 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-diethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-7-14-12(15-8-2)9-11(3)10-13(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
SXOLJHFGARCGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C)CC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


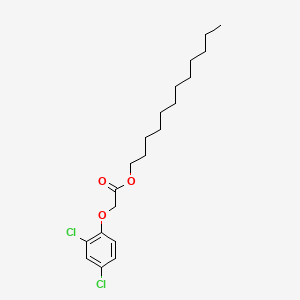
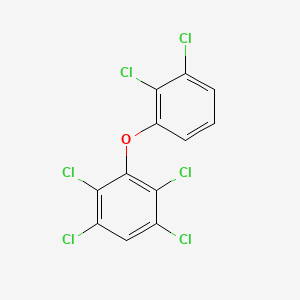
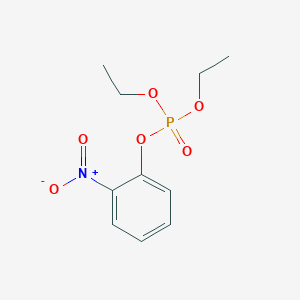
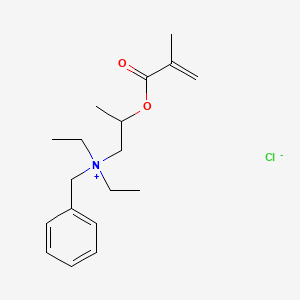
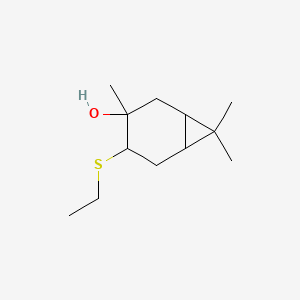



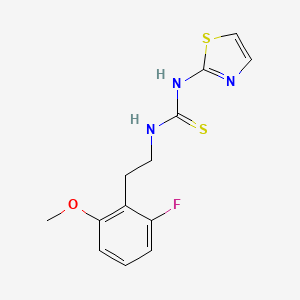
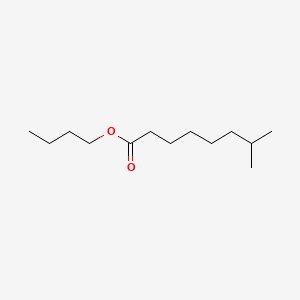
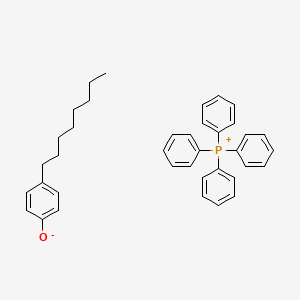
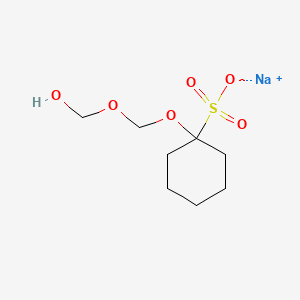

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
